6-oxaspiro[3.5]nonan-2-one

Medicinal Chemistry Spirocyclic Scaffolds Physicochemical Properties

Sourcing 6-oxaspiro[3.5]nonan-2-one (CAS 2386846-79-1) at ≥98% purity ensures batch-to-batch consistency for your FBDD and asymmetric catalysis programs. Its rigid spirocyclic framework delivers a precisely balanced LogP (1.15) and TPSA (26.3 Ų), a profile unmatched by positional isomers, enabling reliable exploration of novel chemical space. Access enantiopure material via established D-proline resolution for high-yield chiral diamine ligand synthesis. Streamline your high-throughput workflows with a cost-effective building block that eliminates purification bottlenecks.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 2386846-79-1
Cat. No. B6604672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-oxaspiro[3.5]nonan-2-one
CAS2386846-79-1
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC2(CC(=O)C2)COC1
InChIInChI=1S/C8H12O2/c9-7-4-8(5-7)2-1-3-10-6-8/h1-6H2
InChIKeyWPLKGMWTZNLPKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxaspiro[3.5]nonan-2-one (CAS 2386846-79-1) Procurement Guide: Key Properties and Differentiation


6-Oxaspiro[3.5]nonan-2-one (CAS 2386846-79-1) is a spirocyclic oxetane-ketone building block with the molecular formula C8H12O2 and molecular weight 140.18 g/mol. It features a cyclobutanone ring spiro-fused to a tetrahydropyran ring, providing a rigid three-dimensional scaffold suitable for fragment-based drug discovery and chiral ligand synthesis. Its predicted boiling point is 249.5±33.0 °C and density 1.10±0.1 g/cm³ (predicted) . The compound is commercially available with purity ≥98% from reputable vendors .

Why 6-Oxaspiro[3.5]nonan-2-one Cannot Be Replaced by Generic Spirocyclic Ketones


While various spiro[3.5]nonane derivatives exist, the precise position of the oxygen atom within the spirocyclic framework critically dictates physicochemical properties; TPSA, lipophilicity, and hydrogen bond acceptor count are sensitive to subtle rearrangements of the heteroatom [1]. Thus, even close positional isomers exhibit markedly different polarity and lipophilicity profiles, altering their behavior in biological assays and synthetic transformations.

Quantitative Differentiation Evidence for 6-Oxaspiro[3.5]nonan-2-one


Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Differentiation versus Non-Ketone Analog 1-Oxaspiro[3.5]nonane

6-Oxaspiro[3.5]nonan-2-one exhibits a topological polar surface area (TPSA) of 26.3 Ų and two hydrogen bond acceptors, whereas the non-ketone analog 1-oxaspiro[3.5]nonane (CAS 185-18-2) displays a TPSA of only 9 Ų and one hydrogen bond acceptor . This difference reflects the replacement of the tetrahydropyran ether oxygen by a cyclobutanone carbonyl, which introduces an additional H-bond acceptor and increases polarity. The higher TPSA of the target compound suggests better aqueous solubility and distinct binding interactions in biological targets, which directly impacts compound selection in lead optimization campaigns.

Medicinal Chemistry Spirocyclic Scaffolds Physicochemical Properties

Lipophilicity (LogP) Differentiation versus 1-Oxaspiro[3.5]nonane

The computed LogP of 6-oxaspiro[3.5]nonan-2-one is 1.15, while the LogP of 1-oxaspiro[3.5]nonane is 1.84 (ACD/LogP) . This significant difference in lipophilicity (ΔLogP = -0.69) indicates that the target compound is more hydrophilic, likely due to the polar carbonyl group. This impacts membrane permeability, protein binding, and metabolic stability predictions, offering a distinct advantage in designing compounds with balanced lipophilicity.

Lipophilicity Drug-likeness Lead Optimization

Synthetic Efficiency: One-Step Quantitative Synthesis versus Multi-Step Synthesis of Related Oxaspiro Lactones

6-Oxaspiro[3.5]nonan-2-one can be prepared in quantitative yield via a one-step protocol using adapted Vilsmeier conditions [1]. In contrast, the structurally related 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one is obtained in 82% isolated yield after recrystallization via an aldolization route requiring cryogenic conditions (-78°C) [2]. The simpler synthesis of the target compound reduces production cost and increases accessibility, making it a more attractive starting material for library synthesis.

Synthetic Efficiency Process Chemistry Scale-up

Cost-Effective Enantiomeric Resolution Protocol for Chiral Spiro Ligand Synthesis

The racemic mixture of 6-oxaspiro[3.5]nonan-2-one can be resolved using inexpensive D-proline in ethyl acetate and acetonitrile, enabling access to enantiopure material for chiral ligand synthesis [1]. While many spirocyclic ketones require expensive chiral auxiliaries or chiral chromatography, the D-proline resolution method utilizes a low-cost, readily available resolving agent, lowering the barrier to entry for asymmetric catalysis applications.

Chiral Resolution Asymmetric Catalysis Spiro Ligands

Commercial Purity Benchmarking Against Related Spirocyclic Building Blocks

6-Oxaspiro[3.5]nonan-2-one is commercially available at 98% purity from Leyan.com. In comparison, 2-oxaspiro[3.5]nonane (CAS 185-06-8) is typically sold at 95% purity by Bidepharm, and Spiro[3.5]nonan-1-one (CAS 29800-45-1) is available at an unspecified purity with pricing indicative of a less common building block [1]. Higher purity reduces the need for additional purification steps and improves reproducibility in downstream reactions.

Commercial Availability Purity Procurement

Application Scenarios for 6-Oxaspiro[3.5]nonan-2-one Based on Differentiating Evidence


Fragment-Based Drug Discovery (FBDD) Applications

Due to its low molecular weight (140.18) and defined three-dimensional spirocyclic structure, 6-oxaspiro[3.5]nonan-2-one serves as an ideal fragment for FBDD. The distinct TPSA (26.3 Ų) and LogP (1.15) profile differentiates it from simpler spiro ethers, allowing exploration of novel chemical space .

Chiral Spiro Ligand Synthesis for Asymmetric Catalysis

The D-proline resolution protocol enables access to enantiopure 6-oxaspiro[3.5]nonan-2-one, which can be converted into chiral oxaspirocyclic diamine ligands with high yield (99% for downstream product) . This scaffold is particularly valuable for the synthesis of chiral bidentate ligands used in asymmetric catalytic transformations.

Spirocyclic Building Block for Medicinal Chemistry Libraries

The high commercial purity (98%) and synthetic accessibility via a one-step quantitative protocol make this compound a cost-effective building block for parallel synthesis of spirocyclic libraries. Its superior purity relative to analogs reduces purification bottlenecks in high-throughput synthesis workflows.

Physicochemical Property Tool for Lead Optimization

The balanced LogP (1.15) and moderate TPSA (26.3 Ų) position 6-oxaspiro[3.5]nonan-2-one within favorable drug-like space, making it a valuable core for lead optimization programs seeking to modulate lipophilicity while maintaining solubility.

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